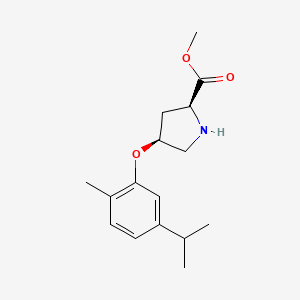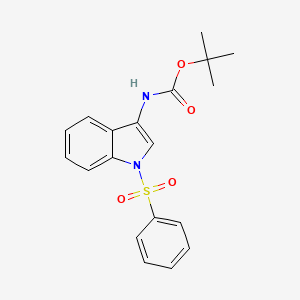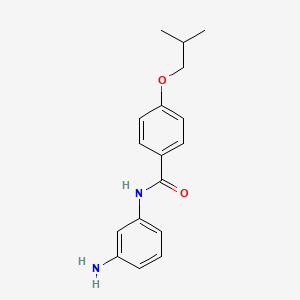
N-(3-Aminophenyl)-4-isobutoxybenzamide
Overview
Description
“N-(3-Aminophenyl)methanesulfonamide” is an organic compound with the empirical formula C7H10N2O2S . It’s used as a reactant for the preparation of biologically and pharmacologically active molecules .
Synthesis Analysis
The synthesis of similar compounds like Schiff bases has been reported. For example, two new Schiff bases were synthesized by a method involving reflux . The targeted compounds were characterized using spectroscopic techniques and X-ray diffraction .
Molecular Structure Analysis
“N-(3-Aminophenyl)propanamide” has a molecular formula of C9H12N2O and an average mass of 164.204 Da . Its structure includes an amide bond, which is a common component in a broad range of natural products and biologically active compounds .
Chemical Reactions Analysis
In a study investigating the fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives, ions formed through the N–O exchange were observed when there was an electron-donating group located at the anilide ring .
Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)propanamide” has a density of 1.2±0.1 g/cm3, a boiling point of 392.0±25.0 °C at 760 mmHg, and a flash point of 190.9±23.2 °C . It also has a molar refractivity of 49.4±0.3 cm3 and a polar surface area of 55 Å2 .
Scientific Research Applications
Biosensor Development
N-(3-Aminophenyl)-4-isobutoxybenzamide and related compounds have been utilized in the development of high-sensitivity biosensors. A study by Karimi-Maleh et al. (2014) focused on using a modified electrode with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs for the electrocatalytic determination of glutathione and piroxicam. This electrode showed potent electron mediating behavior and facilitated the determination of analytes in real samples (Karimi-Maleh et al., 2014).
Molecular Structure Analysis
Studies have also explored the molecular structure of similar compounds. Karabulut et al. (2014) analyzed the structure of N-3-hydroxyphenyl-4-methoxybenzamide using crystallography and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Potential Memory Enhancers
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers. Piplani et al. (2018) found these derivatives to exhibit acetylcholinesterase-inhibiting activity, suggesting their potential in enhancing memory (Piplani et al., 2018).
Antioxidant Activity
The antioxidant activity of amino-substituted benzamides has been studied, with a focus on understanding their free radical scavenging activity. Jovanović et al. (2020) investigated the electrochemical oxidation mechanisms of these compounds, revealing their potential as powerful antioxidants (Jovanović et al., 2020).
Antiviral Activity
N-Phenylbenzamide derivatives, closely related to this compound, have demonstrated antiviral activities. Ji et al. (2013) synthesized a series of these derivatives and found significant activity against enterovirus 71, indicating their potential as antiviral agents (Ji et al., 2013).
Mechanism of Action
While specific information on the mechanism of action of “N-(3-Aminophenyl)-4-isobutoxybenzamide” is not available, similar compounds like antibody-drug conjugates (ADCs) have been studied. ADCs have been shown to enhance the antitumor immunity effect on both pre-clinical models and clinical trials .
Future Directions
ADCs are a promising therapeutic modality for cancer. More than 30 ADCs targeting 20 biomarkers are under clinical trials, including monotherapy or combination with others for multiple lines of therapy . The combination of ADCs and immune checkpoint inhibitors (ICIs) are expected in clinical trials .
properties
IUPAC Name |
N-(3-aminophenyl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-6-13(7-9-16)17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDWRBAOSZVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



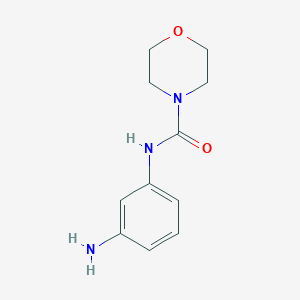
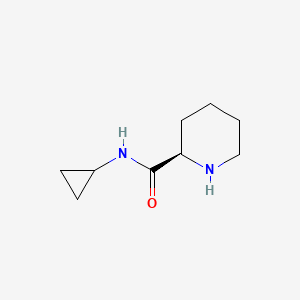

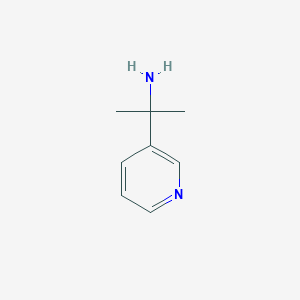


![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
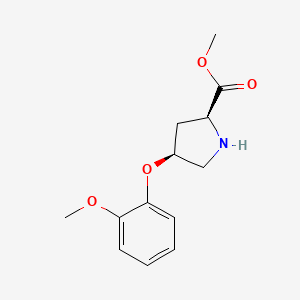
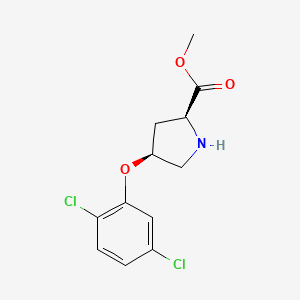
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)
